![molecular formula C9H13BrS B13173517 2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
2-[2-(Bromomethyl)butyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Bromomethyl)butyl]thiophene is a heterocyclic compound containing a thiophene ring substituted with a bromomethyl group and a butyl chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)butyl]thiophene typically involves the bromination of a butyl-substituted thiophene. One common method is the reaction of 2-butylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反应分析
Types of Reactions
2-[2-(Bromomethyl)butyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted thiophene.
科学研究应用
2-[2-(Bromomethyl)butyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
作用机制
The mechanism of action of 2-[2-(Bromomethyl)butyl]thiophene depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
2-Butylthiophene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-Octylthiophene: Contains a longer alkyl chain, which may affect its solubility and reactivity.
2-(2-Bromoethyl)thiophene: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness
2-[2-(Bromomethyl)butyl]thiophene is unique due to the presence of both a bromomethyl group and a butyl chain, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
属性
分子式 |
C9H13BrS |
|---|---|
分子量 |
233.17 g/mol |
IUPAC 名称 |
2-[2-(bromomethyl)butyl]thiophene |
InChI |
InChI=1S/C9H13BrS/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3 |
InChI 键 |
MNJHUZCTCVZOBE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=CC=CS1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


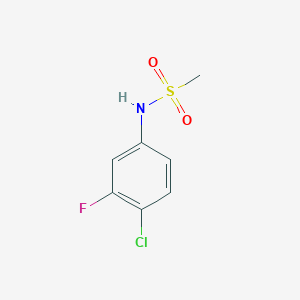
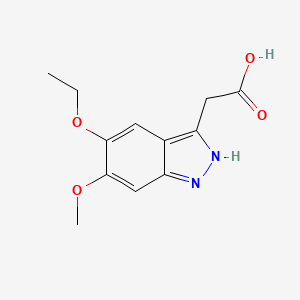
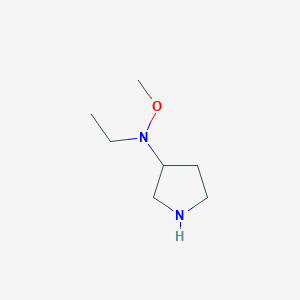
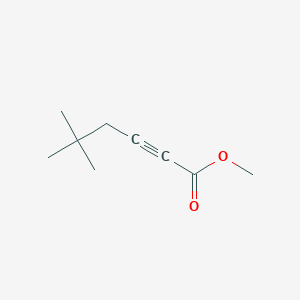
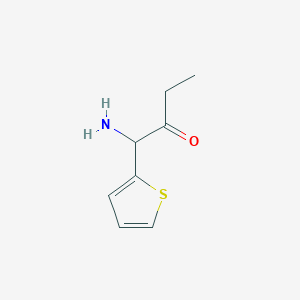
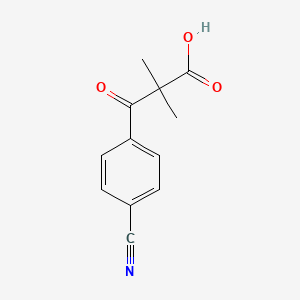
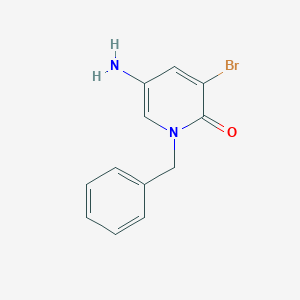
amine](/img/structure/B13173482.png)
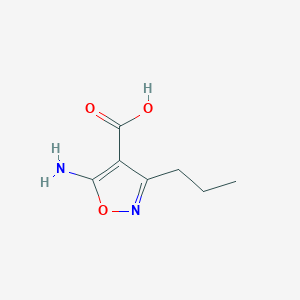
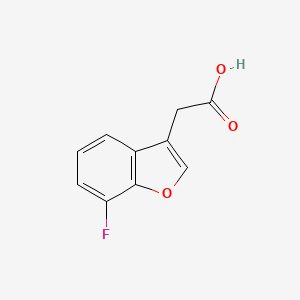
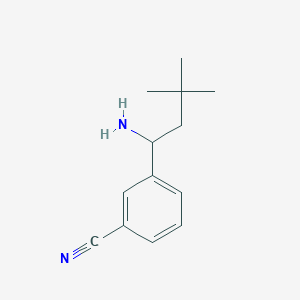
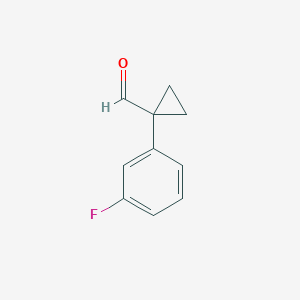
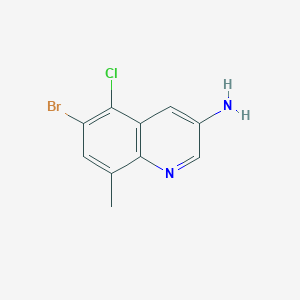
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
